

# An In-Depth Technical Guide to the Chemical Structure and Activity of CCF0058981

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCF0058981

Cat. No.: B8210231

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**CCF0058981**, also known as CCF981, is a potent, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **CCF0058981**. It includes a summary of its physicochemical characteristics, detailed experimental protocols for assessing its inhibitory and antiviral efficacy, and a description of its mechanism of action. This guide is intended to serve as a valuable resource for researchers engaged in the development of antiviral therapeutics for COVID-19 and other coronavirus-related diseases.

## Chemical Identity and Properties

**CCF0058981** is a synthetic organic molecule with the systematic IUPAC name 2-(benzotriazol-1-yl)-N-((3-chlorophenyl)methyl)-N-(4-(1H-imidazol-4-yl)phenyl)acetamide. Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                                         |
|-------------------|-------------------------------------------------------------------------------|
| CAS Number        | 2708934-53-4                                                                  |
| Molecular Formula | C <sub>24</sub> H <sub>19</sub> CIN <sub>6</sub> O                            |
| Molecular Weight  | 442.90 g/mol                                                                  |
| SMILES            | O=C(N(C1=CC=C(C2=CNC=N2)C=C1)CC3=C<br>C=CC(Cl)=C3)CN4N=NC5=CC=CC=C54          |
| Appearance        | Light Brown to Brown Solid                                                    |
| Purity            | ≥98%                                                                          |
| Solubility        | DMSO: 25 mg/mL (56.45 mM) with sonication<br>and pH adjustment to 2 with HCl. |
| Storage           | Store at -20°C for up to 3 years (powder).                                    |

## Biological Activity and Mechanism of Action

**CCF0058981** is a potent inhibitor of the 3CLpro from both SARS-CoV-2 and SARS-CoV-1. The 3CL protease is essential for viral replication as it is responsible for cleaving the viral polyproteins into functional non-structural proteins. By non-covalently binding to the active site of 3CLpro, **CCF0058981** blocks this proteolytic activity, thereby inhibiting viral replication.

## In Vitro Inhibitory and Antiviral Activity

The biological activity of **CCF0058981** has been characterized through various in vitro assays. The key quantitative data are summarized below.

| Assay              | Virus/Enzyme     | Metric                  | Value       | Reference                               |
|--------------------|------------------|-------------------------|-------------|-----------------------------------------|
| 3CLpro Inhibition  | SARS-CoV-2 (SC2) | IC50                    | 68 nM       | <a href="#">[1]</a> <a href="#">[2]</a> |
| SARS-CoV-1 (SC1)   |                  | IC50                    | 19 nM       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Antiviral Activity | SARS-CoV-2       | EC50 (CPE Inhibition)   | 497 nM      | <a href="#">[2]</a>                     |
| SARS-CoV-2         |                  | EC50 (Plaque Reduction) | 558 nM      | <a href="#">[2]</a>                     |
| Cytotoxicity       | -                | CC50 (CPE Assay)        | >50 $\mu$ M | <a href="#">[2]</a>                     |

- IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
- EC50 (Half-maximal effective concentration): The concentration of the drug that gives a half-maximal response.
- CC50 (Half-maximal cytotoxic concentration): The concentration of the drug that causes the death of 50% of the cells.

## Experimental Protocols

### Synthesis of CCF0058981

A detailed, step-by-step synthesis protocol for **CCF0058981** is not publicly available in the searched literature. However, the synthesis of analogous benzotriazole derivatives often involves the coupling of a benzotriazole-containing carboxylic acid with a suitable amine.

## SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol outlines a common method for measuring the inhibition of SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.

- Reagents and Materials:

- Recombinant SARS-CoV-2 3CLpro
- FRET-based substrate peptide with a fluorophore and a quencher
- Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
- **CCF0058981** (or other test compounds) dissolved in DMSO
- 384-well assay plates
- Plate reader capable of measuring fluorescence.
- Procedure: a. Prepare a serial dilution of **CCF0058981** in DMSO. b. Add a small volume (e.g., 1  $\mu$ L) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate. c. Add the SARS-CoV-2 3CLpro solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET substrate to each well. e. Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will be specific to the FRET pair used). f. The rate of reaction is determined from the linear phase of the fluorescence curve. g. Calculate the percent inhibition for each concentration of **CCF0058981** relative to the DMSO control. h. Determine the IC50 value by fitting the dose-response data to a suitable equation.

## Antiviral Cytopathic Effect (CPE) Assay

This protocol describes a method to assess the antiviral activity of **CCF0058981** by measuring the inhibition of virus-induced cell death (cytopathic effect).

- Reagents and Materials:
  - Vero E6 cells (or other susceptible cell line)
  - SARS-CoV-2 virus stock
  - Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
  - **CCF0058981** (or other test compounds) dissolved in DMSO

- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer.
- Procedure: a. Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer. b. Prepare a serial dilution of **CCF0058981** in cell culture medium. c. Remove the old medium from the cells and add the diluted compound to the wells. d. Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control and infected, untreated cells as a positive control. e. Incubate the plates for a period sufficient to observe significant CPE in the positive control wells (e.g., 48-72 hours). f. At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions. g. Measure the luminescence in each well using a luminometer. h. Calculate the percent cell viability for each concentration of **CCF0058981** relative to the uninfected and infected controls. i. Determine the EC50 value by fitting the dose-response data to a suitable equation.

## Visualizations

### Signaling Pathway: SARS-CoV-2 Polyprotein Processing and Inhibition

The following diagram illustrates the critical role of 3CLpro in the SARS-CoV-2 replication cycle and the mechanism of inhibition by **CCF0058981**.



[Click to download full resolution via product page](#)

Caption: SARS-CoV-2 replication pathway and inhibition by **CCF0058981**.

## Experimental Workflow: 3CLpro FRET-based Inhibition Assay

The following diagram outlines the key steps in the FRET-based assay to determine the inhibitory activity of **CCF0058981** against 3CLpro.



[Click to download full resolution via product page](#)

Caption: Workflow for the 3CLpro FRET-based inhibition assay.

## Experimental Workflow: Antiviral CPE Assay

The following diagram illustrates the workflow for determining the antiviral efficacy of **CCF0058981** using a cytopathic effect assay.



[Click to download full resolution via product page](#)

Caption: Workflow for the antiviral cytopathic effect (CPE) assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Activity of CCF0058981]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8210231#understanding-the-chemical-structure-of-ccf0058981>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)